molecular formula C9H15Br B2811793 2-(2-Bromoethyl)spiro[3.3]heptane CAS No. 2137790-92-0

2-(2-Bromoethyl)spiro[3.3]heptane

Cat. No.: B2811793
CAS No.: 2137790-92-0
M. Wt: 203.123
InChI Key: UJOQCTVKBNHGKS-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)spiro[3.3]heptane is a chemical compound that has garnered attention due to its unique spirocyclic structure. The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single carbon atom, creating a rigid and non-planar framework. This structural feature imparts distinct physicochemical properties, making it a valuable scaffold in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)spiro[3.3]heptane typically involves the alkylation of spiro[3.3]heptane derivatives. One common method includes the reaction of spiro[3.3]heptane with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)spiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)spiro[3.3]heptane depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the behavior of benzene rings in biological systems. The compound can interact with molecular targets such as enzymes, receptors, or proteins, influencing their activity and function. The non-planar structure of spiro[3.3]heptane allows for unique binding interactions, potentially enhancing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromoethyl)spiro[3.3]heptane stands out due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of the bromoethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(2-bromoethyl)spiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQCTVKBNHGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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